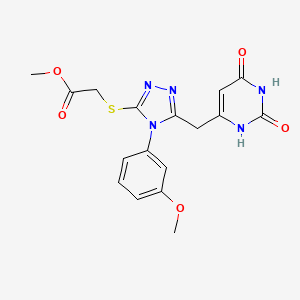

methyl 2-((5-((2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)methyl)-4-(3-methoxyphenyl)-4H-1,2,4-triazol-3-yl)thio)acetate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound of interest, "methyl 2-((5-((2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)methyl)-4-(3-methoxyphenyl)-4H-1,2,4-triazol-3-yl)thio)acetate," is a complex molecule that appears to be related to a family of heterocyclic compounds that have been synthesized and studied for various biological activities. The molecule contains several functional groups and structural motifs, such as a tetrahydropyrimidinyl moiety, a triazole ring, and a thioacetate group, which are common in medicinal chemistry for their potential pharmacological properties.

Synthesis Analysis

The synthesis of related compounds involves the reaction of 5-(6-methyl-2,4-dioxo-1,2,3,4-tetrahydro-3-pyrimidinyl)-methyl-1,3,4-oxadiazole-2-thione with various electrophiles to form S-alkylated derivatives and triazolothiadiazines . Another synthesis route includes the reaction of chloromethyl tetrahydropyrimidinones with acetylenedicarboxylate ester or methyl propiolate to form azocines and spiro compounds . Additionally, thiosemicarbazides derived from a similar pyrimidinyl methyl oxadiazole-thione can undergo cyclisation to form triazoles and thiadiazoles .

Molecular Structure Analysis

The molecular structure of related compounds has been characterized using various spectroscopic techniques, including NMR, IR, and MS spectroscopy. For instance, the crystal structure of a similar compound, (E)-methyl 2-(methoxyimino)-2-(2-((3-(6-(trifluoromethyl)pyridin-3-yl) phenoxy) methyl) phenyl) acetate, was elucidated by X-ray crystallography, revealing the presence of dimers and specific intermolecular interactions .

Chemical Reactions Analysis

The chemical reactivity of related compounds shows that they can undergo various reactions to form a diverse array of heterocyclic structures. For example, the reaction of a triazole-thione with ethyl bromoacetate and chloroacetonitrile leads to S-alkylated derivatives, while its reaction with ω-bromoacetophenone and ethyl 4-chloroacetoacetate yields triazolothiadiazines . The S-alkylated derivatives can further react with sodium methoxide to form triazolothiadiazines through a cyclocondensation reaction .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are influenced by their molecular structure. The presence of various substituents and functional groups can affect their solubility, stability, and reactivity. The synthesized compounds are typically characterized by their melting points, solubility in different solvents, and their spectroscopic properties, which provide insights into their purity and identity .

Wissenschaftliche Forschungsanwendungen

Novel Compound Synthesis

Research has synthesized novel compounds such as benzodifuranyl, 1,3,5-triazines, 1,3,5-oxadiazepines, and thiazolopyrimidines derived from related structures for their potential use as anti-inflammatory and analgesic agents. These compounds have shown significant inhibition of cyclooxygenase-1/2 (COX-1/2), displaying considerable analgesic and anti-inflammatory activities (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

Aldose Reductase Inhibitors

A series of iminothiazolidin-4-one acetate derivatives synthesized from related compounds have been evaluated as aldose reductase inhibitors, showcasing potential as novel treatments for diabetic complications. These derivatives displayed high inhibitory potency, suggesting their usefulness in managing diabetes-related issues (Ali et al., 2012).

Antibacterial Activity

Derivatives synthesized from similar compounds have demonstrated significant antibacterial activity against both Gram-negative and Gram-positive bacteria, highlighting their potential in developing new antibacterial agents. Particularly, some derivatives were found to be most potent against Escherichia coli, Klebsiella pneumoniae, and Bacillus subtilis with minimum inhibitory concentrations (MIC) of 25 μg/ml, indicating their strong antibacterial efficacy (Kumari et al., 2017).

Antioxidant Activity

Cu(II) coordination complexes derived from similar compounds have been prepared and analyzed for their antioxidant properties. These complexes exhibited "solvent-induced" polymorphisms and showed antioxidant properties in vitro, suggesting their potential application in developing antioxidant agents (Chkirate et al., 2020).

Antitumor Activity

New 4-substituted thieno[3,2-d]pyrimidine and thienotriazolopyrimidine derivatives synthesized from related structures have shown potent anticancer activity against human cancer cell lines, including breast adenocarcinoma (MCF-7), cervical carcinoma (HeLa), and colonic carcinoma (HCT-116). These compounds' activities were comparable to doxorubicin, indicating their significant potential as antitumor agents (Hafez & El-Gazzar, 2017).

Eigenschaften

IUPAC Name |

methyl 2-[[5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-4-(3-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17N5O5S/c1-26-12-5-3-4-11(8-12)22-13(6-10-7-14(23)19-16(25)18-10)20-21-17(22)28-9-15(24)27-2/h3-5,7-8H,6,9H2,1-2H3,(H2,18,19,23,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZZFCQYJNJMLKD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)N2C(=NN=C2SCC(=O)OC)CC3=CC(=O)NC(=O)N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17N5O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

403.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

methyl 2-((5-((2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)methyl)-4-(3-methoxyphenyl)-4H-1,2,4-triazol-3-yl)thio)acetate | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[1-(Difluoromethyl)cyclopropyl]-2-hydroxyacetamide](/img/structure/B2530788.png)

![[(Z)-[Amino-(5-methyl-1,2-oxazol-3-yl)methylidene]amino] 6-chloropyridine-3-carboxylate](/img/structure/B2530792.png)

![4-(2-Bromo-4-chlorophenoxy)-3-methyl-[1,2]oxazolo[5,4-d]pyrimidine](/img/structure/B2530798.png)

![3-(3-methylphenyl)-2-sulfanyl-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B2530800.png)

![Benzo[c][1,2,5]thiadiazol-5-yl(4-(5,6,7,8-tetrahydrocinnolin-3-yl)piperazin-1-yl)methanone](/img/structure/B2530804.png)

![3-Chloro-1H-pyrrolo[2,3-c]pyridin-7-ol](/img/structure/B2530807.png)